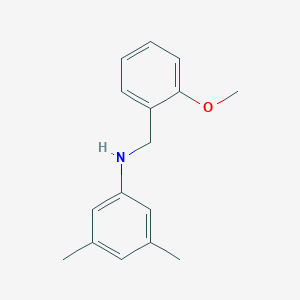![molecular formula C16H19NO3 B5874165 ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate, also known as EDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDC is a heterocyclic compound that is synthesized through a multi-step process.
科学研究应用
Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, this compound has been studied for its potential use in the development of new materials due to its unique chemical properties.
作用机制
The mechanism of action of ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that this compound can reduce the size of tumors in animal models and reduce the severity of inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of various treatments on cells and tissues. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the development of new pesticides based on this compound. Additionally, this compound could be studied for its potential use in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
The synthesis of ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate involves a multi-step process that includes the reaction of a cycloheptanone with ethyl acetoacetate, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
ethyl 2-ethyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-5-17-10(3)12-7-8-15(18)14(16(19)20-6-2)9-13(12)11(17)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICUATOSVFANFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC(=O)C(=CC2=C1C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)


![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)

